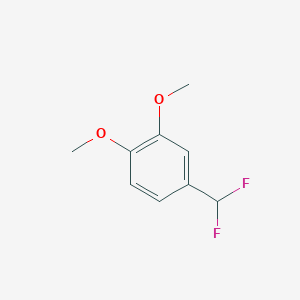![molecular formula C12H13ClN2O B13709901 O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13709901.png)
O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride is a chemical compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxylamine group attached to a pyridine ring, which is further substituted with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride typically involves the O-alkylation or O-arylation of hydroxylamines. One common method is the O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, or iodides using a palladium catalyst. This reaction offers short reaction times and a broad substrate scope . Another method involves the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions for yield and purity, as well as ensuring the scalability of the synthetic routes mentioned above.
Analyse Des Réactions Chimiques
Types of Reactions
O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often involve the use of alkyl halides or aryl halides under basic conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydroxylamines.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This nucleophilicity allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound can also form stable complexes with metal ions, which can be exploited in catalysis and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
O-[(3-Pyridyl)methyl]hydroxylamine: Similar structure but lacks the phenyl group, which can affect its reactivity and applications.
Hydroxylamine, O-methyl-: A simpler hydroxylamine derivative with different reactivity and applications.
Uniqueness
O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine Hydrochloride is unique due to the presence of both a phenyl and a pyridyl group, which can influence its chemical properties and reactivity. This dual substitution can enhance its nucleophilicity and ability to form stable complexes, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H13ClN2O |
|---|---|
Poids moléculaire |
236.70 g/mol |
Nom IUPAC |
O-[(5-phenylpyridin-3-yl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C12H12N2O.ClH/c13-15-9-10-6-12(8-14-7-10)11-4-2-1-3-5-11;/h1-8H,9,13H2;1H |
Clé InChI |
SDWGVJHQCWRJCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=CC(=C2)CON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


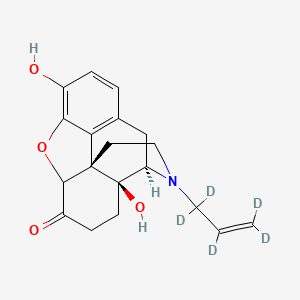
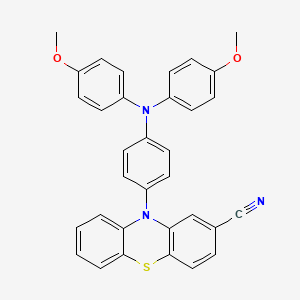

![4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid](/img/structure/B13709833.png)
![3-Bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide](/img/structure/B13709841.png)



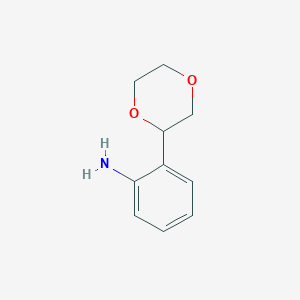
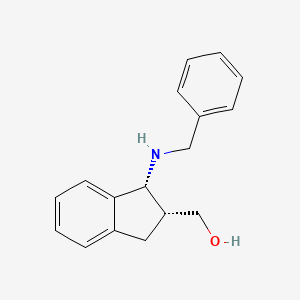
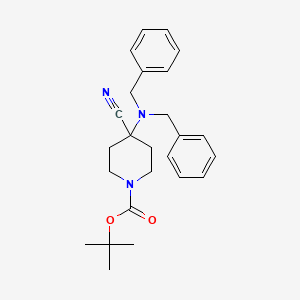
![4-Bromo-1-[2-[(tert-butyldimethylsilyl)oxy]ethyl]-1H-pyrazole-5-carbaldehyde](/img/structure/B13709881.png)

